Nonanedihydrazide
Description
Nonanedihydrazide is not directly mentioned in the provided papers; however, the papers discuss various bicyclo[3.3.1]nonane derivatives and their synthesis, which are structurally related to nonanedihydrazide. These derivatives are of interest due to their potential applications in organic synthesis and biological activity .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives is a topic of interest in several papers. For instance, a stereoselective synthesis of coumarin-, 1,3-cyclohexanedione-, and 1,4-naphthoquinone-fused 2,8-dioxabicyclo[3.3.1]nonanes is achieved through a sequential Michael addition/bicyclization reaction . Another paper describes the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes using 1,5-cyclooctadiene, which is then applied to asymmetric cyclization to produce chiral tetrahydroquinolines . Additionally, a simple stereoselective synthesis of a dioxabicyclo[3.3.1]nonane derivative is reported using regioselective ring-opening of a lactone .
Molecular Structure Analysis
The molecular structures of the synthesized bicyclo[3.3.1]nonane derivatives are characterized using various spectroscopic techniques. For example, a series of N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides were assigned stereochemistry using FT-IR, 1H, 13C, and 2D NMR spectral data . These compounds adopt a twin-chair conformation with equatorial orientation of aryl substitutions in solution.
Chemical Reactions Analysis
The chemical reactions involving bicyclo[3.3.1]nonane derivatives are diverse. One study reports the reaction of 7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide with various reagents to obtain new derivatives, showcasing the versatility of the bicyclo[3.3.1]nonane scaffold in chemical transformations . Another paper discusses the synthesis of 3-azabicyclo[3.3.1]nonanes through the addition of α-bromomethylacrylate to an enamine and subsequent transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.3.1]nonane derivatives are inferred from their synthesis and structural analysis. The stereochemistry and conformational preferences of these compounds are crucial for their reactivity and potential biological activity. For instance, the halogenated compounds among the synthesized hydrazones exhibit promising antitubercular and antibacterial activities . The structural features of new bicyclo[3.3.1]nonane derivatives are also studied using 2D NMR spectroscopy and XRD analysis, which is essential for understanding their chemical behavior .
properties
IUPAC Name |
nonanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NN)CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884029 | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaic dihydrazide | |
CAS RN |
4080-95-9 | |
Record name | Azelaic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelaic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azelaohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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